2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane

X-ray crystallography contrast agent intermediate radiopacity

2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane (CAS 891270-49-8) is a bifunctional synthetic intermediate belonging to the 1,3-dioxolane class of cyclic acetals, with the molecular formula C₁₀H₁₉IO₂ and a molecular weight of 298.16 g/mol. The compound features a 1,3-dioxolane ring—a widely employed protecting group for carbonyl functionalities in multi-step organic synthesis—substituted at the 2-position with both an ethyl group and a 5-iodopentyl chain.

Molecular Formula C10H19IO2
Molecular Weight 298.16 g/mol
Cat. No. B12499295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane
Molecular FormulaC10H19IO2
Molecular Weight298.16 g/mol
Structural Identifiers
SMILESCCC1(OCCO1)CCCCCI
InChIInChI=1S/C10H19IO2/c1-2-10(12-8-9-13-10)6-4-3-5-7-11/h2-9H2,1H3
InChIKeyNHYFABFQVIZNEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane (CAS 891270-49-8): Structural and Physicochemical Baseline for Procurement Evaluation


2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane (CAS 891270-49-8) is a bifunctional synthetic intermediate belonging to the 1,3-dioxolane class of cyclic acetals, with the molecular formula C₁₀H₁₉IO₂ and a molecular weight of 298.16 g/mol [1]. The compound features a 1,3-dioxolane ring—a widely employed protecting group for carbonyl functionalities in multi-step organic synthesis—substituted at the 2-position with both an ethyl group and a 5-iodopentyl chain [2]. The terminal iodine atom provides a versatile handle for nucleophilic substitution, metal-halogen exchange, and cross-coupling reactions, while the cyclic acetal moiety enables orthogonal protection of ketone or aldehyde groups during synthetic sequences [3]. Its computed XLogP3 of 3.7 indicates moderate lipophilicity, and it carries a GHS H301 hazard statement (toxic if swallowed) [1].

Why 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane Cannot Be Replaced by Generic Iodoalkyl Dioxolanes


The simultaneous presence of the 2-ethyl substituent and the 5-iodopentyl chain on the dioxolane ring creates a unique steric and electronic environment that cannot be replicated by simpler analogs. Substituting the ethyl group with a methyl group (CAS 121407-72-5) reduces the steric bulk at the acetal carbon, altering both the kinetic stability of the protecting group toward acidic hydrolysis and the conformational preferences of the iodopentyl side chain [1][2]. Removing the alkyl substituent entirely (CAS 81819-09-2) introduces a hydrogen at the 2-position, fundamentally changing the compound from a ketal to an acetal, with distinct stability and deprotection profiles [2]. Shortening the iodoalkyl chain to iodoethyl (CAS 83665-55-8) reduces both the iodine content and the spatial reach of the reactive terminus, which is critical for applications requiring a five-carbon linker length . These structural variations directly impact boiling point, density, lipophilicity, and the iodine weight percentage—all parameters that influence synthetic route design and purification strategy [3].

Quantitative Differentiation Evidence: 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane vs. Closest Analogs


Iodine Weight Percentage Comparison for Radiopacity and Heavy-Atom Applications

The target compound contains 42.6% iodine by weight (calculated: atomic mass I = 126.90 Da / molecular weight 298.16 g/mol × 100%), which is lower than the unsubstituted analog 2-(5-iodopentyl)-1,3-dioxolane (47.0% I, MW 270.11) but higher than the methyl analog (44.7% I, MW 284.13) [1]. This intermediate iodine content, combined with the heavy atom effect of iodine (atomic radius 140 pm vs. 115 pm for bromine), provides sufficient electron density for X-ray crystallographic phasing while maintaining a molecular weight compatible with typical organic solubility . In contrast, the non-iodinated analog 2-ethyl-2-methyl-1,3-dioxolane (CAS 126-39-6, 0% I) is unsuitable for any radiopacity- or heavy-atom-dependent application [2].

X-ray crystallography contrast agent intermediate radiopacity

Lipophilicity (XLogP3) Differentiation for Partitioning and Membrane Permeability Predictions

The target compound has a computed XLogP3 of 3.7, which is substantially higher than the non-iodinated analog 2-ethyl-2-methyl-1,3-dioxolane (XLogP3 = 1.0) and is estimated to be approximately 0.7–1.0 log units higher than the methyl-substituted iodo analog 2-(5-iodopentyl)-2-methyl-1,3-dioxolane (estimated XLogP3 ≈ 2.7–3.0 based on the loss of one methylene unit) [1][2]. This increased lipophilicity, driven by the combined effect of the ethyl group and the five-carbon iodinated chain, translates to an approximately 5-fold higher predicted octanol-water partition coefficient relative to the methyl analog, a meaningful difference for applications where membrane permeability or extraction efficiency is critical [3].

drug design ADME prediction partition coefficient

Rotatable Bond Count and Conformational Flexibility vs. Non-Iodinated and Shorter-Chain Analogs

The target compound possesses 6 rotatable bonds (PubChem computed), which is 5 more than the non-iodinated analog 2-ethyl-2-methyl-1,3-dioxolane (1 rotatable bond), and approximately 2 more than the shorter-chain analog 2-(2-iodoethyl)-1,3-dioxolane (estimated 3–4 rotatable bonds) [1][2]. The five-carbon iodopentyl chain provides a spatial reach of approximately 7.5 Å (extended conformation, C–C bond length ≈ 1.54 Å × 5 bonds) between the dioxolane ring and the terminal iodine, compared to approximately 3.1 Å for the iodoethyl analog. This increased reach is critical for applications where the reactive iodine must extend beyond the steric shadow of the dioxolane ring [3].

conformational analysis molecular flexibility linker design

Physical Property Differentiation: Boiling Point and Density for Purification Route Selection

The target compound has a predicted boiling point of 297.5 ± 15.0 °C and a predicted density of 1.401 ± 0.06 g/cm³ [1]. This boiling point is substantially higher than the non-iodinated analog 2-ethyl-2-methyl-1,3-dioxolane (boiling point approximately 115–118 °C at atmospheric pressure) and also higher than the shorter-chain iodoethyl analog (estimated boiling point ~200–220 °C) . The higher boiling point, driven by the increased molecular weight and polarizable iodine atom, necessitates different distillation conditions (reduced pressure or short-path distillation) compared to non-iodinated or shorter-chain analogs, directly impacting purification protocol design .

purification strategy distillation physicochemical characterization

Safety Profile Differentiation: Acute Oral Toxicity Classification vs. Non-Iodinated Dioxolane Analogs

The target compound carries a GHS H301 hazard statement (Toxic if swallowed) and is classified as UN 2810 (Toxic liquid, organic, n.o.s.) with the signal word 'Danger' . In contrast, the non-iodinated analog 2-ethyl-2-methyl-1,3-dioxolane is classified primarily as H225 (Highly Flammable liquid and vapor) with additional warnings for skin and eye irritation (H315, H319) but lacks acute oral toxicity classification [1]. This represents a fundamental shift in the primary hazard profile from flammability-driven (non-iodinated) to toxicity-driven (iodinated), necessitating different personal protective equipment, storage conditions, and waste disposal protocols. The target compound requires storage at 2–8 °C under light protection and inert gas, compared to standard flammable liquid storage for the non-iodinated analog [2].

laboratory safety hazard classification handling protocols

Acetal Stability Modulation by 2-Ethyl vs. 2-Methyl Substitution: Class-Level Inference from Dioxolane Protecting Group Chemistry

The 2-ethyl substituent on the target compound provides greater steric bulk around the acetal carbon compared to the 2-methyl analog (CAS 121407-72-5), which is expected to result in measurably slower acid-catalyzed hydrolysis kinetics [1]. Literature on cyclic acetal protecting groups demonstrates that increasing the steric demand at the acetal carbon from methyl to ethyl typically increases the half-life toward acidic deprotection by a factor of approximately 1.5–3× under standardized conditions (e.g., 0.1 M HCl in THF/H₂O at 25 °C) [2]. While direct experimental kinetic data for this specific compound pair has not been published, the class-level inference is well-supported by systematic studies on substituted 1,3-dioxolanes showing that the rate-determining step of acetal hydrolysis involves oxocarbenium ion formation, which is disfavored by increased steric bulk at the 2-position [3].

protecting group stability acetal hydrolysis orthogonal protection

Validated Application Scenarios for 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane Based on Quantitative Evidence


Synthesis of Iodinated X-Ray Contrast Agent Precursors Requiring Carbonyl Protection

In the multi-step synthesis of iodinated aryl or heteroaryl contrast agents, the target compound serves as a protected ω-iodoalkyl building block. The 1,3-dioxolane ring masks a ketone (derived from the 2-ethyl substituent) throughout the synthetic sequence, while the 5-iodopentyl chain provides a five-carbon linker with terminal iodine for nucleophilic displacement or metal-catalyzed coupling . The iodine content of 42.6% w/w provides sufficient electron density for monitoring reaction progress via X-ray fluorescence or for heavy-atom phasing if crystallization intermediates are isolated, while the XLogP3 of 3.7 facilitates extraction into organic solvents during aqueous workup [1]. The predicted boiling point of 297.5 °C necessitates reduced-pressure distillation for purification, which is a standard capability in radiocontrast agent manufacturing facilities [2].

X-Ray Crystallographic Heavy-Atom Derivatization of Macromolecular Structures

The iodine atom in the target compound provides a strong anomalous scattering signal (f' and f'' values for Cu Kα radiation) suitable for single-wavelength anomalous dispersion (SAD) or multiple isomorphous replacement (MIR) phasing in protein crystallography . The dioxolane ring provides a chemically inert spacer that can be further functionalized for site-specific attachment to proteins or nucleic acids. Compared to the brominated analog, the iodine atom's larger atomic radius (140 pm vs. 115 pm) and higher electron density produce approximately 2–3× greater anomalous signal intensity at Cu Kα wavelength, enabling structure solution with smaller crystals or lower occupancy [1]. The six rotatable bonds of the iodopentyl chain allow the heavy atom to sample multiple conformations, which can be advantageous for identifying optimal binding sites in crystal soaking experiments [2].

Bifunctional Linker for Fragment-Based Drug Discovery and Chemical Biology Probe Assembly

The target compound functions as a heterobifunctional linker where the dioxolane ring serves as a latent carbonyl (deprotectable under mild acidic conditions) and the terminal iodine serves as a leaving group for nucleophilic substitution or palladium-catalyzed cross-coupling . The five-carbon chain provides an optimal spacer length of approximately 7.5 Å between the two reactive termini, which is within the typical range for fragment linking in fragment-based drug discovery (FBDD) [1]. The ethyl substituent at the 2-position provides slightly greater steric protection of the acetal compared to the methyl analog, reducing premature deprotection during amine alkylation at the iodopentyl terminus under mildly basic conditions [2]. This orthogonal reactivity profile—iodine for nucleophilic displacement, dioxolane for carbonyl protection—enables sequential functionalization without protecting group interference, a key requirement for efficient linker chemistry in probe assembly .

Reference Standard for Analytical Method Development and Quality Control of Iodinated Dioxolane Intermediates

The well-defined physicochemical profile of the target compound—including its exact mass of 298.04298 Da, monoisotopic mass of 298.04298 Da, and characteristic isotopic pattern from iodine (100% ¹²⁷I abundance)—makes it suitable as a reference standard for LC-MS and GC-MS method development targeting iodinated dioxolane intermediates . The predicted boiling point (297.5 °C) and density (1.401 g/cm³) provide benchmarks for gas chromatography method optimization, while the XLogP3 of 3.7 informs reverse-phase HPLC solvent gradient design [1]. The GHS H301 toxicity classification mandates specific handling protocols that should be incorporated into standard operating procedures for quality control laboratories working with this compound class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyl-2-(5-iodopentyl)-1,3-dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.